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molecular formula C15H13Cl2NOS B8775216 2-(3,4-Dichlorophenyl)-3,4-dihydro-6-(methylthio)-2h-pyrano[2,3-b]pyridine CAS No. 102830-74-0

2-(3,4-Dichlorophenyl)-3,4-dihydro-6-(methylthio)-2h-pyrano[2,3-b]pyridine

Cat. No. B8775216
M. Wt: 326.2 g/mol
InChI Key: WMHPSBWSQPFYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04588733

Procedure details

To a stirred solution of 1.0 g of 2-(3,4-dichlorophenyl)-3,4-dihydro-6-(methylthio)-2H-pyrano[2,3-b]pyridine in 25 ml of methylene chloride at -25° C. there was added dropwise a solution of 0.55 g of 80-85% m-chloroperoxybenzoic acid in 20 ml of methylene chloride over 5-10 minutes while keeping the temperature between -20° and -30° C. A precipitate formed. The mixture was then allowed to warm to -5° C. over 2 hours and then extracted with aqueous saturated sodium bicarbonate solution, aqueous saturated sodium chloride solution, dried over sodium sulfate and concentrated under reduced pressure to leave a pale yellow solid. This was recrystallized from a mixture of ethyl acetate and hexane to give 2-(3,4-dichlorophenyl)-3,4-dihydro-6-(methylsulfinyl)-2H-pyrano[2,3-b]pyridine as a cream-colored solid melting at about 159°-162° C.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[O:20][C:13]3=[N:14][CH:15]=[C:16]([S:18][CH3:19])[CH:17]=[C:12]3[CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8].ClC1C=C(C=CC=1)C(OO)=[O:26]>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[O:20][C:13]3=[N:14][CH:15]=[C:16]([S:18]([CH3:19])=[O:26])[CH:17]=[C:12]3[CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1CCC=2C(=NC=C(C2)SC)O1
Name
Quantity
0.55 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature between -20° and -30° C
CUSTOM
Type
CUSTOM
Details
A precipitate formed
EXTRACTION
Type
EXTRACTION
Details
extracted with aqueous saturated sodium bicarbonate solution, aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a pale yellow solid
CUSTOM
Type
CUSTOM
Details
This was recrystallized from a mixture of ethyl acetate and hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1CCC=2C(=NC=C(C2)S(=O)C)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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